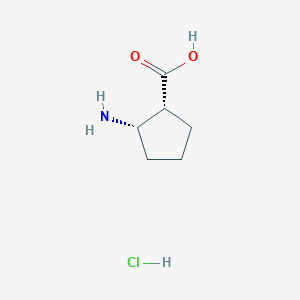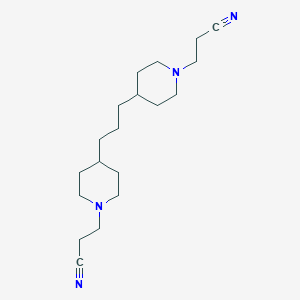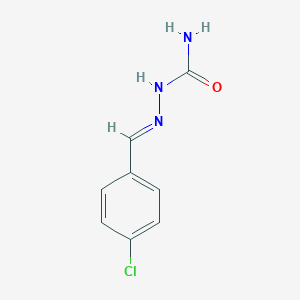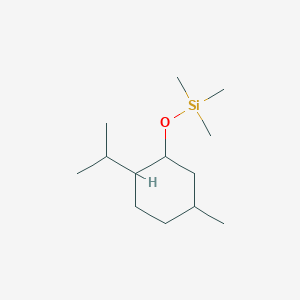
Silane, (p-menth-3-yloxy)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (p-menth-3-yloxy)trimethyl-, commonly known as MMTS, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is mainly used as a reagent in organic synthesis. MMTS is a versatile compound that can be used for a variety of applications, including protein modification, peptide synthesis, and DNA sequencing.
作用机制
MMTS modifies cysteine residues in proteins by reacting with the thiol group (-SH) of the cysteine residue. This reaction forms a covalent bond between the MMTS molecule and the cysteine residue, which can be used to study protein-protein interactions and enzyme activity.
生化和生理效应
MMTS has been shown to have a minimal effect on biochemical and physiological systems. It is non-toxic and non-carcinogenic, making it a safe compound to use in scientific research.
实验室实验的优点和局限性
One of the main advantages of using MMTS in scientific research is its versatility. It can be used for a variety of applications, including protein modification, peptide synthesis, and DNA sequencing. MMTS is also a stable compound that can be easily stored and transported.
One of the limitations of using MMTS is that it can only modify cysteine residues in proteins. This limits its use in certain applications where other amino acid residues need to be modified.
List of
未来方向
1. Development of new MMTS derivatives for protein modification and peptide synthesis.
2. Investigation of the effect of MMTS on enzyme activity.
3. Development of new methods for the synthesis of MMTS.
4. Investigation of the effect of MMTS on protein-protein interactions.
5. Use of MMTS in the synthesis of new drugs and therapeutics.
6. Investigation of the effect of MMTS on DNA sequencing.
7. Development of new applications for MMTS in scientific research.
合成方法
MMTS can be synthesized by reacting p-menth-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces MMTS as a colorless liquid. The synthesis of MMTS is a straightforward process that can be easily scaled up for industrial use.
科学研究应用
MMTS is widely used in scientific research as a reagent for protein modification and peptide synthesis. It is used to modify cysteine residues in proteins, which can be used to study protein-protein interactions and enzyme activity. MMTS is also used in the synthesis of peptides, which are used in drug discovery and development.
属性
CAS 编号 |
18419-38-0 |
|---|---|
产品名称 |
Silane, (p-menth-3-yloxy)trimethyl- |
分子式 |
C13H28OSi |
分子量 |
228.45 g/mol |
IUPAC 名称 |
trimethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxysilane |
InChI |
InChI=1S/C13H28OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h10-13H,7-9H2,1-6H3 |
InChI 键 |
LDWGJYAAQHHQTJ-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
规范 SMILES |
CC1CCC(C(C1)O[Si](C)(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



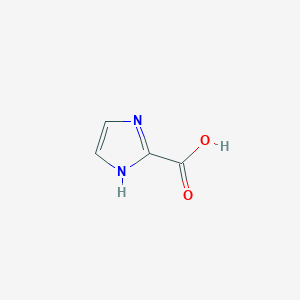
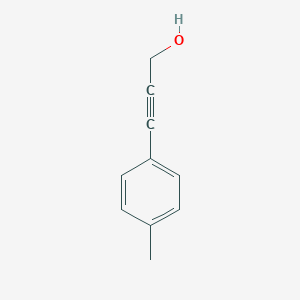
![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)
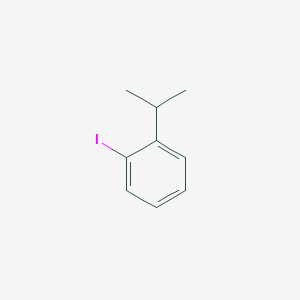
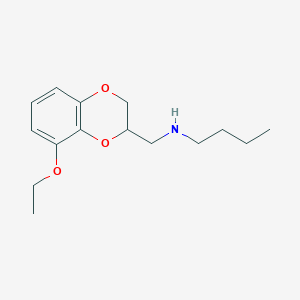
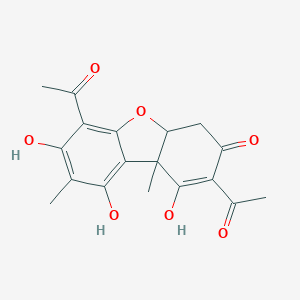
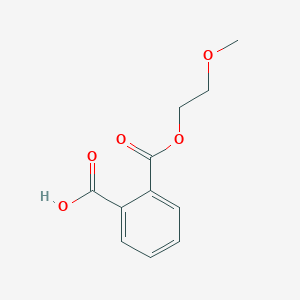

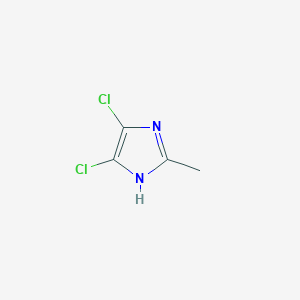

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)
